1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(m-tolyl)urea
Description
Properties
IUPAC Name |
1-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-3-(3-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3/c1-16-4-3-5-18(12-16)24-22(27)23-14-19(26-10-8-25(2)9-11-26)17-6-7-20-21(13-17)29-15-28-20/h3-7,12-13,19H,8-11,14-15H2,1-2H3,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBDLAYPOMGBNCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCN(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(m-tolyl)urea typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Intermediate: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.
Alkylation of Piperazine: The benzo[d][1,3]dioxole intermediate is then alkylated with a suitable halide to introduce the piperazine moiety.
Urea Formation: The final step involves the reaction of the alkylated intermediate with an isocyanate derivative to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(m-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.
Reduction: The urea linkage can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(m-tolyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(m-tolyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d][1,3]dioxole moiety may interact with hydrophobic pockets, while the piperazine ring can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Core Heterocycle and Functional Group Variations
Urea vs. Thiadiazole-Urea Hybrids
The compound 1-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)urea () shares a urea group with the target compound but replaces the ethyl-piperazine chain with a thiadiazole ring. Thiadiazoles are electron-deficient heterocycles that enhance rigidity and metabolic resistance. However, the absence of a piperazine group in this analog may reduce water solubility compared to the target compound .
Piperazine vs. Piperidine/Pyrrolidine Derivatives
- 2-{4-[(1,3-Benzodioxol-5-yl)methyl]-piperazin-1-yl}pyrimidine () contains a benzodioxol-piperazine scaffold but lacks the urea group.
- (4R,5R)-Ethyl 1-(2-(benzo[d][1,3]dioxol-5-yl)ethyl)-5-nitro-2-oxo-4-(2,4,5-trifluorophenyl)-piperidine-3-carboxylate () features a piperidine ring with nitro and trifluorophenyl groups.
Benzodioxol-Containing Analogs with Diverse Pharmacophores
Antibacterial Dihydropyrazoles
5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole-1-carbohydrazide () incorporates a dihydropyrazole core. The tert-butyl group enhances steric bulk, which may limit target accessibility compared to the target compound’s flexible ethyl-piperazine chain. The carbohydrazide group (-CONH-NH2) offers fewer hydrogen-bonding sites than urea .
Indole-Imidazole Hybrids
Compounds like 3-(1-(2-(Benzo[d][1,3]dioxol-5-yl)ethyl)-1H-imidazol-5-yl)-6-chloro-1H-indole () combine benzodioxol with indole and imidazole moieties. The indole system’s planar structure facilitates π-π stacking, while the target compound’s urea group prioritizes polar interactions. Chloro/bromo substituents on indole may improve lipophilicity but reduce solubility compared to the m-tolyl group .
Physicochemical and Pharmacokinetic Implications
Solubility and LogP Trends
- Target Compound : The 4-methylpiperazine group enhances water solubility (predicted LogP ~2.5), while the urea and m-tolyl groups balance polarity and lipophilicity.
- Thiadiazole-Urea Hybrid (): The thiadiazole ring increases LogP (~3.0), reducing aqueous solubility .
- Piperidine Analogs (): The trifluorophenyl group elevates LogP (~3.8), favoring blood-brain barrier penetration but limiting renal clearance .
Hypothetical Structure-Activity Relationships (SAR)
While biological data for the target compound are unavailable, insights from analogs suggest:
- Urea Group : Critical for hydrogen bonding with serine/threonine kinases or proteases.
- 4-Methylpiperazine : May enhance CNS penetration compared to bulkier substituents (e.g., tert-butyl in ).
- m-Tolyl vs. Methoxyphenyl : The methyl group in m-tolyl could improve hydrophobic binding, whereas methoxy groups () may engage in polar interactions .
Biological Activity
1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(m-tolyl)urea is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. The compound's structure, characterized by the presence of a benzo[d][1,3]dioxole moiety and a piperazine ring, suggests a multifaceted mechanism of action that may target various biological pathways.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Synthesis
The synthesis of this compound involves multiple steps, typically starting from commercially available precursors. The synthetic route often includes the formation of the benzo[d][1,3]dioxole framework followed by the introduction of the piperazine and m-tolyl groups through standard organic reactions such as nucleophilic substitution and coupling reactions.
Anticancer Activity
Recent studies have shown that compounds containing the benzo[d][1,3]dioxole structure exhibit significant anticancer properties. For instance, related compounds have demonstrated potent activity against various cancer cell lines with IC50 values lower than standard chemotherapeutic agents. A comparative analysis is provided in Table 1.
These results indicate that derivatives of benzo[d][1,3]dioxole can be more effective than established treatments like doxorubicin.
The anticancer effects are attributed to several mechanisms:
- EGFR Inhibition : Compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a critical role in cell proliferation and survival.
- Apoptosis Induction : Studies utilizing annexin V-FITC assays have confirmed that these compounds induce apoptosis in cancer cells by modulating proteins involved in the mitochondrial pathway (Bax and Bcl-2) .
- Cell Cycle Arrest : Analysis indicates that these compounds can cause cell cycle arrest at various phases, further contributing to their antiproliferative effects.
Neuropharmacological Potential
In addition to anticancer activity, there is emerging evidence suggesting that this compound may possess neuropharmacological properties. The piperazine moiety is known for its ability to interact with neurotransmitter systems, potentially offering therapeutic benefits in conditions such as anxiety and depression.
Case Studies
A notable case study evaluated the efficacy of similar compounds in preclinical models. The study highlighted significant reductions in tumor size when treated with benzo[d][1,3]dioxole derivatives compared to controls. Furthermore, behavioral assessments indicated improvements in anxiety-like behaviors in rodent models treated with piperazine derivatives.
Q & A
Q. Q1. What are the optimal synthetic routes for preparing this compound, and how can purity be ensured?
Methodological Answer: The synthesis involves multi-step reactions starting from precursors like benzo[d][1,3]dioxole derivatives and 4-methylpiperazine. Key steps include:
- Cyclization of catechol derivatives to form the benzodioxole moiety .
- Coupling reactions using carbodiimides (e.g., EDC/HOBt) to form the urea linkage between the benzodioxole and m-tolyl groups .
- Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to achieve >95% purity .
Critical Parameters: - Temperature control (<0°C for coupling steps to minimize side reactions).
- Solvent selection (e.g., DMF for polar intermediates, dichloromethane for urea formation).
Q. Q2. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR (¹H/¹³C): Assign peaks for the benzodioxole (δ 5.9–6.1 ppm for methylenedioxy protons), 4-methylpiperazine (δ 2.3–2.8 ppm for N-methyl groups), and urea NH protons (δ 6.5–7.0 ppm) .
- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]+ calculated for C₂₂H₂₇N₄O₃: 395.2085) .
- IR Spectroscopy: Detect urea carbonyl stretching (~1640–1680 cm⁻¹) and benzodioxole C-O-C vibrations (~1250 cm⁻¹) .
Advanced Research Questions
Q. Q3. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
Methodological Answer:
- Variable Substituents: Synthesize analogs with modifications to the m-tolyl (e.g., halogenation) or 4-methylpiperazine (e.g., replacing methyl with ethyl) to assess impact on target binding .
- In Silico Docking: Use tools like AutoDock Vina to predict interactions with targets (e.g., kinases or GPCRs) and prioritize analogs for synthesis .
- Biological Assays: Test cytotoxicity (MTT assay), enzyme inhibition (IC₅₀ determination), and selectivity profiles (e.g., kinase panel screening) .
Q. Q4. How can contradictory data on this compound’s mechanism of action be resolved?
Methodological Answer:
- Target Deconvolution: Use chemical proteomics (e.g., affinity chromatography coupled with LC-MS/MS) to identify binding partners in cell lysates .
- Pathway Analysis: Perform RNA-seq or phosphoproteomics to map downstream signaling effects (e.g., mTOR or MAPK pathways) .
- Orthogonal Validation: Compare results across models (e.g., in vitro vs. patient-derived xenografts) to rule out cell line-specific artifacts .
Q. Q5. What strategies mitigate solubility challenges in in vivo studies?
Methodological Answer:
- Formulation Optimization: Use co-solvents (e.g., PEG-400) or cyclodextrin-based carriers to enhance aqueous solubility .
- Prodrug Design: Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability .
- Pharmacokinetic Profiling: Monitor plasma levels via LC-MS/MS to adjust dosing regimens .
Critical Analysis of Existing Data
- Synthesis Reproducibility: Discrepancies in yields (e.g., 65% vs. 78% for urea coupling) may arise from solvent purity or catalyst batch variations .
- Biological Variability: Inconsistent IC₅₀ values across studies could reflect differences in assay conditions (e.g., ATP concentrations in kinase assays) .
Future Research Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
